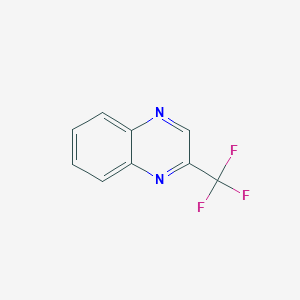

2-(Trifluoromethyl)quinoxaline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)quinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQVNKFWTSLVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90438535 | |

| Record name | 2-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148853-42-3 | |

| Record name | 2-(trifluoromethyl)quinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(TRIFLUOROMETHYL)QUINOXALINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 2-(Trifluoromethyl)quinoxaline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-(trifluoromethyl)quinoxaline, a key heterocyclic scaffold in medicinal chemistry. The document details the primary synthetic methodology, reaction mechanism, experimental protocols, and relevant analytical data.

Core Synthesis Route: Cyclocondensation

The principal and most widely adopted method for the synthesis of this compound is the cyclocondensation reaction between o-phenylenediamine and a suitable trifluoromethylated 1,2-dicarbonyl compound. This reaction provides a direct and efficient pathway to the desired quinoxaline core.

Reaction Mechanism

The reaction proceeds through a well-established cyclocondensation mechanism. The process is initiated by the nucleophilic attack of one of the amino groups of o-phenylenediamine on one of the carbonyl carbons of the trifluoromethylated 1,2-dicarbonyl precursor. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoxaline ring system.

Key Reagents and Conditions

A common trifluoromethylated precursor for this synthesis is 1,1,1-trifluoro-2,3-butanedione (also known as trifluoromethylglyoxal). The reaction is typically carried out in a suitable solvent, such as ethanol or acetic acid, and may be catalyzed by a mild acid.

| Reagent/Condition | Role | Typical Values |

| o-Phenylenediamine | Starting material | 1.0 equivalent |

| 1,1,1-Trifluoro-2,3-butanedione | Trifluoromethylated precursor | 1.0 - 1.2 equivalents |

| Solvent | Reaction medium | Ethanol, Acetic Acid |

| Catalyst (optional) | To facilitate condensation | Acetic Acid (catalytic amount) |

| Temperature | Reaction temperature | Room temperature to reflux |

| Reaction Time | Duration of reaction | 1 - 24 hours |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound. Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

-

o-Phenylenediamine

-

1,1,1-Trifluoro-2,3-butanedione

-

Ethanol (or Acetic Acid)

-

Standard laboratory glassware

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol/water, hexanes)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

To this solution, add 1,1,1-trifluoro-2,3-butanedione (1.1 eq) dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

| Parameter | Value |

| Molecular Formula | C₉H₅F₃N₂ |

| Molecular Weight | 198.15 g/mol |

| Melting Point | 60-65 °C |

| Appearance | White to off-white solid |

| Typical Yield | 70-90% |

Spectroscopic Data (Predicted)

While specific experimental spectra are not widely published, the expected spectroscopic data for this compound are as follows:

¹H NMR (CDCl₃, 400 MHz):

-

δ 9.2-9.0 (s, 1H, H-3)

-

δ 8.2-8.0 (m, 2H, Ar-H)

-

δ 7.9-7.7 (m, 2H, Ar-H)

¹³C NMR (CDCl₃, 100 MHz):

-

δ 150-145 (q, ¹JCF, C-CF₃)

-

δ 145-140 (m, Ar-C)

-

δ 135-125 (m, Ar-CH)

-

δ 125-115 (q, ¹JCF, CF₃)

Mass Spectrometry (EI):

-

m/z (%): 198 (M⁺), 179, 129, 102

Alternative Synthetic Routes

While cyclocondensation is the most direct method, other approaches to trifluoromethylated quinoxalines have been explored, including:

-

Synthesis from Quinoxaline 1,4-Dioxides: Trifluoromethyl groups can be introduced into the quinoxaline ring system via reactions with benzofuroxan precursors and trifluoromethylated dicarbonyl compounds, followed by deoxygenation of the resulting N-oxides.

-

Direct C-H Trifluoromethylation: Recent advances in C-H activation chemistry may offer future pathways for the direct introduction of a trifluoromethyl group onto a pre-formed quinoxaline ring, though this is not yet a standard preparative method for this specific compound.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the reaction conditions and purification procedures may be necessary.

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Trifluoromethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic scaffold composed of a benzene ring fused to a pyrazine ring, is a privileged structure in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl (-CF₃) group at the 2-position of the quinoxaline ring can significantly modulate its physicochemical properties and pharmacological activity. The strong electron-withdrawing nature of the trifluoromethyl group can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of the molecule to its biological targets. This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(Trifluoromethyl)quinoxaline, detailed experimental protocols for its synthesis and characterization, and insights into its reactivity, stability, and potential biological significance.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in the table below. It is important to note that while some experimental data is available, other values are predicted or inferred from closely related analogs due to a lack of comprehensive experimental studies on this specific compound.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₃N₂ | [1] |

| Molecular Weight | 198.14 g/mol | [1] |

| Melting Point | 60-65 °C | Vendor Data |

| Boiling Point | Not experimentally determined | - |

| Solubility | - Water: Predicted to be sparingly soluble- DMSO: Soluble- Ethanol: Soluble | General knowledge on quinoxalines |

| pKa | Not experimentally determined | - |

| logP | 2.1 (Predicted) | PubChemLite |

Synthesis and Characterization

The synthesis of this compound is most commonly achieved through the condensation of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl compound. A representative synthetic workflow is illustrated below.

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of this compound

This protocol describes a general procedure for the synthesis of this compound via the condensation of o-phenylenediamine and ethyl trifluoroacetoacetate.

Materials:

-

o-Phenylenediamine

-

Ethyl trifluoroacetoacetate

-

Trifluoroacetic acid (TFA) or another suitable acid catalyst

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in ethanol.

-

Add ethyl trifluoroacetoacetate (1.1 eq) to the solution.

-

Add a catalytic amount of trifluoroacetic acid.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm). The protons on the quinoxaline ring will exhibit complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display signals for the quinoxaline ring carbons and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR (376 MHz, CDCl₃): The fluorine NMR spectrum will show a singlet for the trifluoromethyl group, typically in the range of -60 to -70 ppm relative to a standard like CFCl₃.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

The FTIR spectrum, typically recorded using a KBr pellet or as a thin film, will show characteristic absorption bands. Expected peaks include C-H stretching vibrations from the aromatic ring (around 3050 cm⁻¹), C=N and C=C stretching vibrations of the quinoxaline core (in the 1600-1450 cm⁻¹ region), and strong C-F stretching vibrations characteristic of the trifluoromethyl group (in the 1350-1100 cm⁻¹ region).

Mass Spectrometry (MS)

-

Mass spectral analysis, usually performed using Electron Ionization (EI) or Electrospray Ionization (ESI), will confirm the molecular weight of the compound. The mass spectrum will show the molecular ion peak (M⁺) at m/z 198. The fragmentation pattern may involve the loss of the trifluoromethyl group or cleavage of the quinoxaline ring.

Reactivity and Stability

The trifluoromethyl group significantly influences the reactivity and stability of the quinoxaline ring.

-

Reactivity: The electron-withdrawing nature of the -CF₃ group deactivates the pyrazine ring towards electrophilic substitution but can activate it for nucleophilic substitution reactions.

-

Stability: The C-F bond is very strong, making the trifluoromethyl group highly stable. This contributes to the overall metabolic stability of the molecule, a desirable property in drug candidates. Information on the specific thermal and photostability of this compound is limited, but related trifluoromethyl-substituted quinolines have shown good stability under white-LED irradiation[2].

Biological Activity and Signaling Pathways

Quinoxaline derivatives are known to exhibit a broad spectrum of biological activities. The introduction of a trifluoromethyl group can enhance these properties. Studies on related compounds suggest potential anticancer and antimicrobial activities.

Antimicrobial Mechanism of Action

While a specific signaling pathway for this compound is not well-documented, some quinoxaline 1,4-dioxides have been shown to act as DNA-damaging agents. This activity is often initiated by the bioreductive activation of the quinoxaline ring system.

Caption: Postulated antimicrobial mechanism of action for some quinoxaline derivatives.

Anticancer Mechanism of Action

Several quinoxaline derivatives have been investigated as anticancer agents, with some acting as inhibitors of key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Caption: Illustrative example of a signaling pathway targeted by some quinoxaline-based anticancer agents.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its physicochemical properties, largely influenced by the trifluoromethyl group, make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and characterization. Further experimental investigation into its biological activities and mechanisms of action is warranted to fully explore its therapeutic potential.

References

In-depth Technical Guide on the Spectral Data of 2-(Trifluoromethyl)quinoxaline

Therefore, this guide will provide the available information for 2-(Trifluoromethyl)quinoxaline and will then present a comprehensive set of generalized experimental protocols for the spectroscopic analysis of quinoxaline derivatives. To fulfill the data presentation and visualization requirements, a representative example of a well-characterized quinoxaline derivative will be used.

This compound: Available Data

| Property | Value |

| Molecular Formula | C₉H₅F₃N₂ |

| Molecular Weight | 198.14 g/mol |

| CAS Number | 148853-42-3 |

| Appearance | Powder |

| Melting Point | 60-65 °C |

Experimental Protocols for Spectroscopic Characterization of Quinoxaline Derivatives

The following sections detail generalized yet comprehensive protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for quinoxaline derivatives. These protocols are based on standard laboratory practices for the characterization of organic compounds.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[1]

2.1.1. Sample Preparation

-

Sample Weighing: For ¹H NMR, accurately weigh 5-25 mg of the quinoxaline derivative. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve an adequate signal-to-noise ratio.[1]

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆) that completely dissolves the sample.[1]

-

Dissolution: Dissolve the weighed sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.[1]

-

Capping: Securely cap the NMR tube.

2.1.2. Data Acquisition

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher) is to be used.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment is typically used.

-

Acquisition Parameters:

-

Number of scans: 8-16

-

Relaxation delay (d1): 1-5 seconds

-

Acquisition time: 2-4 seconds

-

Spectral width: A range that encompasses all expected proton signals (e.g., -2 to 12 ppm).

-

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled pulse sequence is standard. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.

-

Acquisition Parameters:

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay (d1): 2 seconds

-

Acquisition time: 1-2 seconds

-

Spectral width: A range covering all expected carbon signals (e.g., 0 to 200 ppm).

-

-

2.1.3. Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS signal to 0 ppm.

-

Integration (¹H NMR): Integrate the signals to determine the relative number of protons.

-

Peak Picking: Identify and list the chemical shifts of the signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1. Sample Preparation

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is often the simplest method for solid samples.

-

KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

2.2.2. Data Acquisition

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Parameters:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are usually sufficient to obtain a good quality spectrum.

-

-

Background Scan: Perform a background scan of the empty sample compartment (or with the pure KBr pellet) before scanning the sample.

2.2.3. Data Processing

-

The spectrometer software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the significant absorption bands and correlate them to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

2.3.1. Sample Preparation

-

Sample Dissolution: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).

-

Dilution: Dilute the solution to a final concentration of approximately 1-10 µg/mL.

2.3.2. Data Acquisition

-

Instrumentation: A mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Ionization Mode: Both positive and negative ion modes should be tested to determine which provides better signal for the compound.

-

Mass Range: Set a mass range that includes the expected molecular weight of the compound (e.g., m/z 50-500).

-

Infusion: The prepared sample solution is introduced into the ion source via direct infusion using a syringe pump.

2.3.3. Data Processing

-

Identify the molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

-

Analyze the isotopic pattern to confirm the elemental composition.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and further confirm the molecular formula.

-

Analyze the fragmentation pattern to gain further structural information.

Representative Example: 2,3-Diphenylquinoxaline

To illustrate the presentation of spectral data, the well-characterized compound 2,3-diphenylquinoxaline is used as a representative example.

Data Presentation

Table 1: ¹H NMR Spectral Data of 2,3-Diphenylquinoxaline

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 – 8.10 | m | 2H | Aromatic-H |

| 7.82 – 7.70 | m | 2H | Aromatic-H |

| 7.60 – 7.35 | m | 10H | Aromatic-H |

Table 2: ¹³C NMR Spectral Data of 2,3-Diphenylquinoxaline

| Chemical Shift (δ) ppm | Assignment |

| 153.6 | C-2, C-3 |

| 141.3 | C-4a, C-8a |

| 139.2 | C-ipso (Phenyl) |

| 130.0 | Aromatic-CH |

| 129.9 | Aromatic-CH |

| 129.4 | Aromatic-CH |

| 128.9 | Aromatic-CH |

| 128.4 | Aromatic-CH |

Table 3: IR Spectral Data of 2,3-Diphenylquinoxaline

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | weak | Aromatic C-H stretch |

| 1595 | medium | C=C stretch |

| 1490 | medium | C=C stretch |

| 1345 | strong | C-N stretch |

| 765 | strong | C-H out-of-plane bend |

| 695 | strong | C-H out-of-plane bend |

Table 4: Mass Spectrometry Data of 2,3-Diphenylquinoxaline

| m/z | Ion |

| 283.13 | [M+H]⁺ |

| 282.12 | [M]⁺ |

Mandatory Visualization

The following diagram illustrates a general workflow for the synthesis and subsequent spectroscopic characterization of a quinoxaline derivative, using the synthesis of 2,3-diphenylquinoxaline as an example.

Caption: Synthesis and Spectroscopic Analysis Workflow.

References

The Ascendant Role of Trifluoromethylated Quinoxalines in Modern Drug Discovery: A Technical Guide

Introduction: The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] The strategic introduction of a trifluoromethyl (-CF3) group onto this scaffold has emerged as a powerful tool for medicinal chemists. The unique properties of the -CF3 group—including its high electronegativity, metabolic stability, and ability to enhance lipophilicity and membrane permeability—can significantly modulate the pharmacokinetic and pharmacodynamic profile of a molecule.[3] This technical guide provides an in-depth analysis of the diverse biological activities of trifluoromethylated quinoxalines, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, experimental methodologies, and underlying mechanisms of action to facilitate future drug design and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Trifluoromethylated quinoxalines have demonstrated significant potential as anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a variety of human cancer cell lines.[4][5] Their mechanism of action is often multifaceted, primarily involving the inhibition of key enzymes in cellular signaling pathways and the induction of programmed cell death (apoptosis).[6][7]

Cytotoxic and Antiproliferative Effects

A broad range of trifluoromethylated quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit the growth of cancer cells. Studies have shown potent activity against cell lines from leukemia, central nervous system (CNS), ovarian, renal, prostate, and breast cancers.[4] For instance, certain 1,3,4-oxadiazole-core compounds bearing a 7-trifluoromethyl-quinoxaline nucleus showed significant growth inhibition against breast cancer cell lines MCF-7 and MDA-MB-468.[4] Similarly, 3-vinyl-quinoxalin-2(1H)-one derivatives have displayed notable antitumor activity against H460 (lung), B16-F10 (melanoma), Hela229 (cervical), and Hct116 (colon) cancer cell lines.[8]

Table 1: In Vitro Anticancer Activity of Selected Trifluoromethylated Quinoxalines

| Compound ID/Series | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Compound 24 (Oxadiazole hybrid) | Breast (MCF-7) | GI50 | 1.85 | [4] |

| Compound 24 (Oxadiazole hybrid) | Breast (MDA-MB-468) | GI50 | 1.95 | [4] |

| Compound A11 (3-vinyl-quinoxalin-2(1H)-one) | Melanoma (B16-F10) | IC50 | < 0.4 | [8] |

| Compound 4m (6-bromo-2,3-dialkenyl-quinoxaline) | Lung (A549) | IC50 | 9.32 | [9] |

| Compound 5g (Quinoxaline di-N-oxide) | Breast (MCF-7) | Cytotoxicity | >100 | [10] |

Mechanism of Action: Kinase Inhibition and Apoptosis

A primary mechanism through which these compounds exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[11][12] Trifluoromethylated quinoxalines have been identified as potent inhibitors of several key kinases implicated in cancer, including:

-

Fibroblast Growth Factor Receptor 1 (FGFR1): Derivatives of 3-vinyl-quinoxalin-2(1H)-one have been synthesized as novel antitumor inhibitors of FGFR1.[8]

-

Apoptosis Signal-Regulated Kinase 1 (ASK1): Dibromo-substituted quinoxaline fragments have been discovered as effective small-molecule inhibitors of ASK1.[13][14]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Novel quinoxaline-pyrazole hybrids and other derivatives have been designed as VEGFR-2 inhibitors.[4][15]

-

Epidermal Growth Factor Receptor (EGFR): Quinoxalinone derivatives have been investigated as potential inhibitors for the drug-resistant EGFR (L858R/T790M/C797S) mutant.[16]

By blocking the activity of these kinases, the compounds disrupt downstream signaling pathways essential for tumor growth and survival.

Figure 1. Kinase Inhibition Signaling Pathway.

In addition to kinase inhibition, these compounds can trigger apoptosis. For example, certain derivatives have been shown to induce apoptosis in A549 lung cancer cells through caspase-3-dependent pathways.[9] Mechanistic studies on other quinoxalines revealed they can upregulate caspase-3 and caspase-9 levels and increase the Bax/Bcl-2 ratio, further confirming their pro-apoptotic effects.[15]

Experimental Protocols

MTT Assay for Cytotoxicity Assessment: The cytotoxic and antitumor activities of quinoxaline derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8]

-

Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in 96-well plates at a density of 2,000–20,000 cells per well.

-

Incubation: The plates are incubated for 24 hours in a serum-containing medium to allow for cell attachment.

-

Compound Treatment: Cells are treated with the trifluoromethylated quinoxaline compounds at various concentrations (e.g., 0.4, 2, 10, 50 µM) and incubated for an additional 72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: 20 µL of MTT reagent (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Figure 2. Experimental Workflow for MTT Assay.

Antimicrobial and Antiprotozoal Activity

The quinoxaline scaffold is a cornerstone in the development of antimicrobial agents, and the addition of a trifluoromethyl group often enhances this activity.[17] Trifluoromethylated quinoxaline 1,4-dioxides, in particular, have shown significant promise against a range of pathogens.

Antibacterial and Antifungal Effects

Derivatives of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides exhibit potent antibacterial properties, especially against Gram-positive strains, including various mycobacteria.[17] The introduction of a halogen atom at position 6 of the quinoxaline ring can further increase this activity.[17] The primary mode of action for these 1,4-dioxide derivatives is believed to involve bioreductive activation, leading to DNA damage within the microbial cell.[17] Antifungal activity has also been reported for various quinoxaline derivatives against pathogens like Candida albicans and Rhizoctonia solani.[18][19]

Table 2: Antimicrobial and Antiprotozoal Activity of Selected Trifluoromethylated Quinoxalines

| Compound ID/Series | Organism | Activity Metric | Value (µg/mL or µM) | Reference |

| 13c (Quinoxaline 1,4-dioxide) | M. tuberculosis H37Rv | MIC | 0.2 | [17] |

| 5j (Quinoxaline derivative) | Rhizoctonia solani | EC50 | 8.54 µg/mL | [19] |

| 5g (Quinoxaline di-N-oxide) | Plasmodium falciparum (FCB1) | IC50 | 0.04 µM | [10] |

| Chloroquine (Reference) | Plasmodium falciparum (FCB1) | IC50 | 0.19 µM | [10] |

Antiplasmodial Activity

Derivatives of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide have been evaluated for their capacity to inhibit the growth of the chloroquine-resistant FCB1 strain of Plasmodium falciparum, the parasite responsible for malaria.[10] The compound 7-chloro-2-(2-furylcarbonyl)-3-trifluoromethyl-1,4-quinoxaline di-N-oxide was found to be nearly five times more active than chloroquine.[10] Importantly, this compound also showed high selectivity, being 50 times more active against the parasite than it was toxic to human MCF-7 cells, indicating a favorable therapeutic window.[10]

Experimental Protocols

Broth Microdilution Method for MIC Determination: The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial effectiveness.

-

Preparation: A two-fold serial dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylated quinoxalines is highly dependent on their substitution patterns. Structure-activity relationship (SAR) studies provide crucial insights for rational drug design.

-

Antiplasmodial Activity: For 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxides, key structural features for high activity include the bioisosteric replacement of a phenyl group with 2-thienyl or 2-furyl subunits and substitution at the R1 position with groups like Cl, CH3, OCH3, or CF3.[10]

-

Anticancer Activity: In a series of 3-vinyl-quinoxalin-2(1H)-one derivatives, smaller substituents on the side chain were found to be more effective than larger ones for antitumor activity.[8] For quinoxaline hybrids, the nature of the linker at the C-2 position is critical; an NH-CO linker was shown to increase activity while aliphatic linkers decreased it.[2]

-

Antimicrobial Activity: The presence of a halogen atom at position 6 of the 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide scaffold was found to significantly enhance antibacterial properties.[17]

References

- 1. srikvcpharmacy.com [srikvcpharmacy.com]

- 2. mdpi.com [mdpi.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 7. Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiplasmodial structure-activity relationship of 3-trifluoromethyl-2-arylcarbonylquinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bioengineer.org [bioengineer.org]

- 13. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New quinoxaline-based VEGFR-2 inhibitors: design, synthesis, and antiproliferative evaluation with in silico docking, ADMET, toxicity, and DFT studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Quinoxaline Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic system forged from the fusion of a benzene and a pyrazine ring, has cemented its status as a cornerstone in medicinal chemistry. Its remarkable structural versatility and capacity to interact with a multitude of biological targets have propelled the development of a vast arsenal of therapeutic agents. This technical guide provides a comprehensive exploration of the quinoxaline core, detailing its synthesis, diverse pharmacological activities, and the intricate structure-activity relationships that govern its therapeutic potential. This document is designed to serve as a vital resource for professionals engaged in the pursuit of novel drug discovery and development.

Synthesis of the Quinoxaline Scaffold: From Classic Condensation to Green Innovations

The construction of the quinoxaline nucleus is most classically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This robust and versatile reaction has been the bedrock of quinoxaline synthesis for over a century. However, contemporary medicinal chemistry demands more efficient and environmentally benign methodologies. Recent advancements have introduced a variety of catalysts and reaction conditions to improve yields, shorten reaction times, and reduce the environmental impact.

General Experimental Protocol for Quinoxaline Synthesis

This protocol outlines a typical procedure for the synthesis of a 2,3-disubstituted quinoxaline derivative.

Reactants:

-

o-Phenylenediamine (1 mmol)

-

1,2-Dicarbonyl compound (e.g., benzil) (1 mmol)

-

Solvent (e.g., ethanol, acetic acid, or toluene) (10 mL)

-

Catalyst (optional, e.g., a few drops of acetic acid, or a Lewis acid like zinc triflate)

Procedure:

-

Dissolve the o-phenylenediamine and the 1,2-dicarbonyl compound in the chosen solvent in a round-bottom flask.

-

If using a catalyst, add it to the reaction mixture.

-

Stir the mixture at room temperature or heat under reflux, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure quinoxaline derivative.

Experimental Workflow for Quinoxaline Synthesis

The Broad Spectrum of Biological Activities

Quinoxaline derivatives have demonstrated a remarkable array of pharmacological activities, making them attractive candidates for treating a wide range of diseases.

Anticancer Activity

The quinoxaline scaffold is a prominent feature in a multitude of potent anticancer agents. These compounds exert their effects through diverse mechanisms, including the inhibition of crucial signaling pathways involved in cell proliferation and survival. A key target for many quinoxaline-based anticancer drugs is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers.

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) |

| Triazole-substituted quinoxaline | Leukemia (THP-1) | MTT | 1.6 |

| Pyrrolo[1,2-a]quinoxaline derivative | Colon (HCT 116) | MTT | 2.5 |

| Quinoxaline Derivative (Compound IV) | Prostate (PC-3) | MTT | 2.11 |

| Imidazo[1,2-a]quinoxaline derivative | Lung (A549) | MTT | 9.32 |

| Quinoxaline-bisarylurea | Various | MTT | Varies |

Antimicrobial Activity

Quinoxaline derivatives exhibit potent activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of new anti-infective agents to combat the growing threat of antimicrobial resistance.

| Compound/Derivative | Bacterial Strain | Assay | MIC (µg/mL) |

| 2,3-diaminoquinoxaline derivative | S. aureus | Broth Microdilution | 10.5 - 14.89 (Zone of Inhibition in mm) |

| Quinoxaline derivative | Methicillin-Resistant S. aureus (MRSA) | Broth Microdilution | 4 |

| N³-alkyl-6-nitro-N²-benzyl quinoxaline | Various | Broth Microdilution | Varies |

| Compound/Derivative | Fungal Strain | Assay | MIC (µg/mL) |

| 3-hydrazinoquinoxaline-2-thiol | Candida albicans | Broth Microdilution | More effective than Amphotericin B |

| Quinoxaline-triazole compound 5d | Candida krusei | Broth Microdilution | 2 |

| Imidazo[1,2-a]quinoxaline compound 5f | Fusarium solani | Broth Microdilution | 5.1 |

Antiviral Activity

The quinoxaline scaffold is present in several antiviral drugs and continues to be a fertile ground for the discovery of new agents targeting a variety of viruses.

| Compound/Derivative | Virus | Assay | EC50 (µM) |

| 2,3-dimethoxyquinoxaline derivative | Coxsackievirus B5 (CBV5) | Plaque Reduction | 0.06 |

| 1H,7H-pyrido[1,2,3-de]quinoxaline-6-carboxamide | Human Cytomegalovirus (HCMV) | Plaque Reduction | <0.05 |

| Quinoxaline derivative 1a | Human Cytomegalovirus (HCMV) | Plaque Reduction | <0.05 |

Anti-inflammatory Activity

Certain quinoxaline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

| Compound/Derivative | Target | Assay | IC50 (µM) |

| Quinoxaline derivative 13 | COX-2 | In vitro enzyme inhibition | 0.46 |

| Quinoxaline derivative 11 | COX-2 | In vitro enzyme inhibition | 0.62 |

| Quinoxaline derivative 5s | COX-2 | In vitro enzyme inhibition | 2.51 |

| Quinoxaline derivative 5u | COX-2 | In vitro enzyme inhibition | 1.79 |

Key Experimental Protocols in Detail

Reproducible and robust experimental data are the bedrock of drug discovery. This section provides detailed methodologies for key biological assays used to evaluate the therapeutic potential of quinoxaline derivatives.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Quinoxaline derivative (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivative in the culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antibacterial Activity: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Quinoxaline derivative (dissolved in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: Perform a two-fold serial dilution of the quinoxaline derivative in CAMHB in a 96-well plate.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anti-inflammatory Activity: COX-2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.

Materials:

-

Human recombinant COX-2 enzyme

-

COX assay buffer

-

COX probe

-

COX cofactor

-

Arachidonic acid

-

Quinoxaline derivative (dissolved in a suitable solvent)

-

96-well plate

-

Fluorometric microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the COX probe, cofactor, and arachidonic acid according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the COX assay buffer, COX-2 enzyme, and the quinoxaline derivative at various concentrations.

-

Initiation of Reaction: Add the COX probe and cofactor to each well, followed by the arachidonic acid solution to start the reaction.

-

Fluorescence Measurement: Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the quinoxaline derivative and determine the IC50 value.

Structure-Activity Relationship (SAR) Insights

The biological activity of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the core scaffold. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective therapeutic agents.

-

Anticancer Activity:

-

Substitutions at the 2 and 3 positions are critical for antiproliferative activity. Aromatic and heteroaromatic groups at these positions often enhance activity.

-

The presence of a sulfonamide moiety can be important for selective COX-2 inhibition and anticancer effects.

-

Electron-withdrawing groups on the benzene ring can influence cytotoxicity.

-

-

Antimicrobial Activity:

-

The introduction of a nitro group can enhance antibacterial activity by altering the DNA structure of bacterial cells.

-

For antifungal activity against Candida species, the presence of a hydrazino group at the 3-position and a thiol group at the 2-position has shown high efficacy.

-

Hybrid molecules incorporating other heterocyclic rings, such as triazoles, can lead to potent antifungal agents.

-

-

Antiviral Activity:

-

A dimethylquinoxalinyl methylene nucleus is a common structural feature in some anti-HCMV agents.

-

The presence of a lipophilic ester function can be important for antiviral activity.

-

-

Anti-inflammatory Activity:

-

The presence of a sulfonamide group is often associated with selective COX-2 inhibition.

-

The nature of the substituent on the pyrazole ring, when hybridized with quinoxaline, significantly impacts COX-2 inhibitory potency.

-

Conclusion and Future Perspectives

The quinoxaline scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its synthetic tractability and the diverse array of biological activities exhibited by its derivatives ensure its continued prominence in the development of novel therapeutics. Future research will undoubtedly focus on the design of more selective and potent quinoxaline-based agents through a deeper understanding of their mechanisms of action and structure-activity relationships. The exploration of novel hybrid molecules and the application of advanced computational methods will further accelerate the discovery of next-generation quinoxaline drugs to address unmet medical needs.

In-Depth Technical Guide to 2-(Trifluoromethyl)quinoxaline

CAS Number: 148853-42-3

This technical guide provides a comprehensive overview of 2-(Trifluoromethyl)quinoxaline, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical and physical properties, safety information, synthesis protocols, spectroscopic data, and biological activities, with a focus on its potential applications in medicinal chemistry.

Core Properties and Safety Information

This compound is a solid, crystalline powder at room temperature. The incorporation of a trifluoromethyl group onto the quinoxaline scaffold significantly influences its physicochemical properties, enhancing its lipophilicity and metabolic stability, which are desirable characteristics in drug design.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 148853-42-3 | |

| Molecular Formula | C₉H₅F₃N₂ | |

| Molecular Weight | 198.14 g/mol | |

| Physical Form | Powder | |

| Melting Point | 60-65 °C | |

| Assay | 97% |

Table 2: Safety and Hazard Information

| Hazard Category | GHS Pictogram | Hazard Statement(s) | Precautionary Statement(s) |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | P264, P270, P301+P310, P321, P405, P501 | |

| Skin Corrosion/Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P321, P332+P313, P362 | |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 | |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405, P501 |

Synthesis and Characterization

The synthesis of quinoxaline derivatives, including this compound, is well-established in organic chemistry. A common and effective method involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. Recent advancements have focused on developing more environmentally friendly and efficient protocols.

Experimental Protocols

General Synthesis of Quinoxaline Derivatives:

A widely used method for synthesizing the quinoxaline scaffold is the condensation reaction between an ortho-phenylenediamine and a dicarbonyl compound. Greener synthetic methodologies have been developed to improve efficiency and reduce environmental impact. For instance, the use of catalysts like hexafluoroisopropanol (HFIP) allows the reaction to proceed at room temperature with high yields.[1] Another approach utilizes a solid acid catalyst which can be recovered and reused, making the process more sustainable.[1]

Synthesis of this compound:

A specific protocol for the synthesis of fluorinated quinoxalines involves the use of trifluoroacetic acid (TFA) as the trifluoromethyl source. This metal-free and additive-free method provides a direct route to 2-(trifluoromethyl)quinolines and related heterocycles in good yields. The reaction is typically carried out at elevated temperatures in a suitable solvent like 1,2-dichloroethane (DCE).[2]

General Experimental Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aromatic protons on the quinoxaline ring are expected to appear in the downfield region, typically between δ 7.5 and 9.0 ppm. The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing trifluoromethyl group.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons of the quinoxaline core and the carbon of the trifluoromethyl group. The CF₃ carbon will exhibit a characteristic quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring, C=N and C=C stretching vibrations within the quinoxaline core, and strong C-F stretching bands associated with the trifluoromethyl group.

Biological Activity and Applications in Drug Development

Quinoxaline derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a trifluoromethyl group can further enhance these activities.

Anticancer Activity: Numerous studies have demonstrated the potent anticancer activity of quinoxaline derivatives. While specific IC₅₀ values for this compound are not widely reported, related compounds have shown significant cytotoxicity against various cancer cell lines. For instance, certain 2-substituted-quinoxaline analogues exhibit IC₅₀ values in the low micromolar range against breast cancer cell lines like MCF-7.

Mechanism of Action and Signaling Pathways: Quinoxaline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways that are often dysregulated in cancer. One of the most significant pathways targeted by quinoxaline compounds is the PI3K/mTOR pathway.

The PI3K/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer, making it an attractive target for cancer therapy. Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR. By blocking this pathway, these compounds can effectively inhibit cancer cell growth and induce apoptosis.

Proposed Inhibition of the PI3K/mTOR Pathway by Quinoxaline Derivatives

Caption: Proposed mechanism of PI3K/mTOR pathway inhibition by quinoxaline derivatives.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in the field of drug discovery and development. Its favorable physicochemical properties, conferred by the trifluoromethyl group, make it an attractive scaffold for the design of novel therapeutic agents. The well-established synthetic routes and the diverse biological activities of the quinoxaline core, particularly its role as an inhibitor of the PI3K/mTOR signaling pathway, underscore its importance for further research and development in oncology and other therapeutic areas. This technical guide serves as a foundational resource for scientists and researchers engaged in the exploration of this compound and its derivatives.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of 2-(Trifluoromethyl)quinoxaline. The information is intended to support research and development efforts in medicinal chemistry and materials science.

Core Molecular Structure and Identifiers

This compound is a heterocyclic compound featuring a quinoxaline core substituted with a trifluoromethyl group at the 2-position. The quinoxaline structure is a fusion of a benzene ring and a pyrazine ring. The trifluoromethyl group is a key structural motif in medicinal chemistry, known for enhancing metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2]

The presence of the electron-withdrawing trifluoromethyl group significantly influences the electronic properties and reactivity of the quinoxaline ring system.[1] This makes it a valuable building block for the synthesis of a wide range of biologically active compounds.[3]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 148853-42-3[4] |

| Molecular Formula | C₉H₅F₃N₂[4] |

| Molecular Weight | 198.14 g/mol [4] |

| SMILES String | FC(F)(F)c1cnc2ccccc2n1 |

| InChI Key | YIQVNKFWTSLVSA-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental settings.

| Property | Value | Source |

| Physical Form | Powder | |

| Melting Point | 60-65 °C | |

| Assay Purity | 97% |

Reactivity and Applications

This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceutical agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of derivative compounds.[1] Quinoxaline derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[2][5][6][7][8][9]

The introduction of a trifluoromethyl group into the quinoxaline scaffold has been shown to significantly increase anti-mycobacterial activity in certain derivatives.[2] Furthermore, derivatives of this compound are explored as kinase inhibitors, which are relevant for treating cancers and autoimmune disorders.[1] For instance, related compounds have been identified as inhibitors of type III receptor tyrosine kinases like c-KIT, PDGFR, and FLT3.[1]

Logical Relationship: From Core Structure to Biological Activity

The following diagram illustrates the logical progression from the core chemical structure to its potential therapeutic applications, driven by the key functional groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[10] For this compound, a plausible synthetic route would involve the reaction of o-phenylenediamine with a trifluoromethyl-containing 1,2-dicarbonyl equivalent.

Materials:

-

o-Phenylenediamine

-

3,3,3-Trifluoropyruvaldehyde (or a suitable precursor/equivalent)

-

Ethanol or Acetic Acid (as solvent)

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in the chosen solvent (e.g., ethanol).

-

Under an inert atmosphere, add the 3,3,3-trifluoropyruvaldehyde equivalent (1 to 1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.

Synthesis Workflow Diagram

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, expect signals in the aromatic region (approx. 7.5-9.5 ppm).

-

For ¹⁹F NMR, a singlet corresponding to the -CF₃ group is expected.

-

For ¹³C NMR, signals for the aromatic carbons and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling) would be observed.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

The expected molecular ion peak [M+H]⁺ would be observed at m/z 199.14.

Safety Information

This compound is classified as hazardous. Researchers must handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

| Hazard Information | Details |

| GHS Pictograms | |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261, P264, P271, P301 + P310, P302 + P352, P305 + P351 + P338 |

| Target Organs | Respiratory system |

References

- 1. 2-Morpholino-3-(trifluoromethyl)quinoxaline | Benchchem [benchchem.com]

- 2. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(trifluoromethyl)quinoxaline|CAS 254732-51-9 [benchchem.com]

- 4. This compound | 148853-42-3 [chemicalbook.com]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(Trifluoromethyl)quinoxaline and Its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The introduction of a trifluoromethyl group at the 2-position of the quinoxaline ring often enhances the metabolic stability, lipophilicity, and biological efficacy of these compounds. This technical guide provides a comprehensive overview of 2-(trifluoromethyl)quinoxaline and its derivatives, focusing on their synthesis, chemical properties, and multifaceted biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Detailed experimental protocols for key synthetic and biological evaluation methods are presented, alongside a summary of quantitative data and visual representations of relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Introduction

Quinoxalines, also known as benzopyrazines, are bicyclic aromatic compounds formed by the fusion of a benzene ring and a pyrazine ring. This core structure is a key component in a variety of biologically active molecules. The incorporation of a trifluoromethyl (-CF3) group, a bioisostere of a methyl group, can profoundly influence the physicochemical and pharmacological properties of organic molecules. In the context of quinoxaline derivatives, the 2-(trifluoromethyl) substitution is a strategic modification aimed at improving drug-like properties. Quinoxaline derivatives have demonstrated a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and kinase inhibition properties.[1][2] This guide will delve into the synthesis, properties, and therapeutic applications of this compound and its analogues.

Synthesis of this compound and Its Derivatives

The primary and most classical method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3] For the synthesis of this compound, a common precursor is a dicarbonyl compound bearing a trifluoromethyl group. A direct and efficient method involves the use of trifluoroacetic acid as the CF3 source, reacting with an appropriate amino-substituted precursor without the need for metal catalysts or additives.[4]

General Synthetic Protocol

A general and efficient one-pot synthesis of this compound derivatives can be achieved through the reaction of o-phenylenediamines with trifluoromethyl-containing 1,3-dicarbonyl compounds.

Experimental Protocol: Synthesis of 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides

This protocol is adapted from the synthesis of 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxides via the Beirut reaction.[5]

-

Materials:

-

Substituted benzofuroxan

-

1,1,1-trifluoro-2,4-alkanedione

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

-

-

Procedure:

-

Dissolve the substituted benzofuroxan (1.0 eq) and the 1,1,1-trifluoro-2,4-alkanedione (1.1 eq) in THF in a round-bottom flask.

-

Add triethylamine (1.2 eq) dropwise to the stirred solution at room temperature.

-

Continue stirring the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-acyl-3-trifluoromethylquinoxaline 1,4-dioxide.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

-

Chemical and Physical Properties

The introduction of the trifluoromethyl group significantly impacts the electronic and steric properties of the quinoxaline ring. The strong electron-withdrawing nature of the -CF3 group influences the reactivity of the heterocyclic system.

| Property | Value |

| Molecular Formula | C9H5F3N2 |

| Molecular Weight | 198.15 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 60-65 °C |

| Solubility | Soluble in most organic solvents |

Biological Activities and Therapeutic Potential

This compound derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a broad spectrum of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of quinoxaline derivatives. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

4.1.1. Inhibition of PI3K/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Certain quinoxaline derivatives have been identified as dual inhibitors of PI3K and mTOR, making them attractive candidates for cancer therapy.[6]

4.1.2. Topoisomerase II Inhibition

Topoisomerase II is an essential enzyme involved in DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in cancer cells. Some quinoxaline-based derivatives have been shown to be potent inhibitors of topoisomerase II, inducing apoptosis in cancer cells.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay is widely used to assess the cytotoxic effects of chemical compounds on cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., PC-3 for prostate cancer)[7]

-

Complete cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound derivative stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well microtiter plates

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells into a 96-well plate at a density of 5 x 103 to 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compound in the culture medium.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of the compound to the wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Table 1: In Vitro Anticancer Activity of Selected Quinoxaline Derivatives

| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Compound IV | PC-3 (Prostate) | MTT | 2.11 | [7] |

| Compound III | PC-3 (Prostate) | MTT | 4.11 | [7] |

| 6a | sPLA2 Inhibition | Enzyme Assay | 0.0475 | [8] |

| 6c | α-glucosidase Inhibition | Enzyme Assay | 0.0953 | [8] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated promising activity against a range of bacteria and fungi.[5] The proposed mechanism for some quinoxaline 1,4-dioxides involves DNA damage.[5]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

This compound derivative stock solution in DMSO

-

96-well microtiter plates

-

Microplate reader or visual inspection

-

-

Procedure:

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in the broth medium.

-

Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth.

-

Table 2: Antimicrobial Activity of Selected 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides [5]

| Compound ID | M. tuberculosis H37Rv (MIC, µg/mL) | S. aureus ATCC 29213 (MIC, µg/mL) | E. coli ATCC 25922 (MIC, µg/mL) | C. albicans ATCC 90028 (MIC, µg/mL) |

| 13c | 0.2 | 0.5 | >64 | 16 |

| 14c | 0.4 | 1 | >64 | 32 |

Pharmacokinetics

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates is crucial for their development. While comprehensive pharmacokinetic data for many this compound derivatives are not yet publicly available, preliminary studies on related quinoxaline structures provide valuable insights. The trifluoromethyl group is often introduced to enhance metabolic stability and improve oral bioavailability.

Conclusion

This compound and its derivatives represent a highly promising class of compounds with a wide range of therapeutic applications. Their versatile synthesis, coupled with their potent and diverse biological activities, makes them attractive scaffolds for the development of novel drugs targeting cancer, infectious diseases, and inflammatory conditions. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of this important class of molecules. Further investigation into their mechanisms of action, structure-activity relationships, and pharmacokinetic profiles will be essential to fully realize their therapeutic potential.

References

- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives [organic-chemistry.org]

- 5. Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

The Dawn of a Heterocycle: A Technical Guide to the Discovery and History of Quinoxaline Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a bicyclic heteroaromatic compound formed by the fusion of a benzene and a pyrazine ring, represents a cornerstone in the field of medicinal chemistry.[1] Its versatile scaffold has been the foundation for a vast array of molecules exhibiting significant pharmacological activities.[1] This technical guide delves into the historical discovery of quinoxaline compounds, chronicles the evolution of their synthesis, and presents key experimental methodologies that have shaped our understanding and application of this remarkable heterocycle. From their initial synthesis in the late 19th century to their contemporary role as potent kinase inhibitors in oncology, the journey of quinoxalines is a testament to the enduring power of heterocyclic chemistry in the quest for novel therapeutics.[2][3]

The Genesis of Quinoxaline: A Historical Perspective

The story of quinoxaline begins in 1884, with the independent reports from German chemists O. Hinsberg and W. Körner, who first described the synthesis of this novel heterocyclic system.[4][5][6] Their pioneering work established the foundational method for quinoxaline synthesis: the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound.[6][7] This straightforward and efficient approach, often referred to as the Hinsberg-Körner synthesis, remains a widely utilized method for constructing the quinoxaline core.[8]

Initially, the interest in quinoxalines was primarily academic, focusing on the exploration of new chemical entities and their fundamental properties. However, as the 20th century progressed, the unique electronic and structural features of the quinoxaline nucleus began to attract the attention of researchers in various fields. It was discovered that certain quinoxaline derivatives possess a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[9][10][11] This realization marked a pivotal shift, propelling quinoxalines from a chemical curiosity to a "privileged scaffold" in drug discovery.[1] The latter half of the 20th century and the dawn of the 21st have witnessed an explosion of research into quinoxaline chemistry, leading to the development of numerous synthetic methodologies and the identification of quinoxaline-based compounds with potent therapeutic potential, particularly in the realm of oncology.[2][3][12]

The Art of Synthesis: From Classical Methods to Modern Innovations

The synthesis of the quinoxaline scaffold has evolved significantly since its inception. While the classical Hinsberg-Körner condensation remains a robust and reliable method, the demand for greater efficiency, milder reaction conditions, and increased molecular diversity has driven the development of a plethora of innovative synthetic strategies.

The Classical Approach: Hinsberg-Körner Condensation

The traditional synthesis of quinoxalines involves the acid-catalyzed condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil.[7] This reaction typically proceeds in a protic solvent like ethanol or acetic acid and often requires elevated temperatures.[7]

Modern Synthetic Methodologies

In recent decades, a variety of more sophisticated and "green" methods have emerged, offering advantages in terms of yield, reaction time, and environmental impact.[13] These include:

-